N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide
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Overview
Description
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide: is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions, followed by cyclization.
Introduction of the isopropylphenyl group: This step involves the Friedel-Crafts acylation of the chromen-4-one intermediate with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Medicine: In medicinal chemistry, N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide is investigated for its potential therapeutic effects, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows the compound to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. Additionally, the antioxidant properties of the compound can protect cells from oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
- N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide
- N-(2-isopropylphenyl)-2-(4-methylphenoxy)acetamide
- N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide
Comparison: N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide is unique due to the presence of the chromen-4-one core, which imparts distinct chemical and biological properties. Similar compounds may lack this core structure and therefore exhibit different reactivity and biological activities. The isopropylphenyl and acetamide groups contribute to the compound’s specificity and potency in various applications, distinguishing it from other acetamide derivatives.
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)14-4-6-15(7-5-14)20-11-18(23)17-10-16(21-13(3)22)8-9-19(17)24-20/h4-12H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJINDTKYKDVDJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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